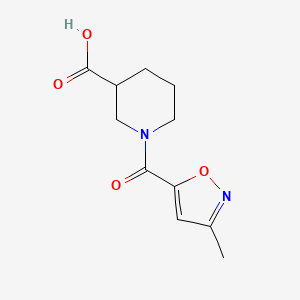
1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid is a compound that features a piperidine ring and an isoxazole moiety. The presence of these two heterocyclic structures makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
One common method is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide to form the isoxazole ring . The piperidine ring can then be introduced through various synthetic routes, including nucleophilic substitution reactions and reductive amination . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Chemical Reactions Analysis
1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Cycloaddition: The isoxazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring can lead to the formation of piperidinones, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can act as a pharmacophore, binding to active sites on enzymes and inhibiting their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid can be compared to other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Piperidine derivatives: These compounds share the piperidine ring and are widely used in medicinal chemistry for their pharmacological properties.
The uniqueness of this compound lies in the combination of the isoxazole and piperidine rings, which allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets .
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-(3-methyl-1,2-oxazole-5-carbonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c1-7-5-9(17-12-7)10(14)13-4-2-3-8(6-13)11(15)16/h5,8H,2-4,6H2,1H3,(H,15,16) |
InChI Key |
ZIMZTFHUVDGLTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCCC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















